molecular formula C25H29N3O3 B1676813 (4-((5,6-Diphenylpyrazin-2-yl)(isopropyl)amino)butoxy)acetic acid CAS No. 475085-57-5

(4-((5,6-Diphenylpyrazin-2-yl)(isopropyl)amino)butoxy)acetic acid

Cat. No. B1676813
CAS RN: 475085-57-5
M. Wt: 419.5 g/mol
InChI Key: OJQMKCBWYCWFPU-UHFFFAOYSA-N
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Description

“(4-((5,6-Diphenylpyrazin-2-yl)(isopropyl)amino)butoxy)acetic acid” is the main metabolite of the selective prostacyclin (PGI (2)) receptor (IP receptor) agonist selexipag . It is also known as ACT-333679 and MRE-269 . It is an orally available, long-acting nonprostanoid prostacyclin receptor (IP receptor) agonist prodrug . It is used for the treatment of pulmonary arterial hypertension .


Synthesis Analysis

The compound has been synthesized as a novel diphenylpyrazine derivative to overcome the short half-lives of prostacyclin (PGI (2)) and its analogs, which are useful for the treatment of various vascular disorders .


Molecular Structure Analysis

The molecular formula of the compound is C25H29N3O3 . It is a member of the class of pyrazines that carries two additional phenyl substituents at positions 5 and 6 on the pyrazine ring .


Chemical Reactions Analysis

The compound is a prodrug of the active form {4- [ (5,6-diphenylpyrazin-2-yl) (isopropyl)amino]butoxy}acetic acid (MRE-269) .


Physical And Chemical Properties Analysis

The molecular weight of the compound is 419.5 g/mol . The compound is solid in physical form .

Scientific Research Applications

Pulmonary Arterial Hypertension (PAH) Treatment

MRE-269 is an active metabolite of selexipag and acts as a selective IP receptor agonist . It is primarily used in the treatment of PAH, a progressive condition characterized by high blood pressure in the arteries of the lungs. By targeting the IP receptor, MRE-269 induces vasodilation, which can alleviate the symptoms of PAH and improve the quality of life for patients.

Vasodilation Research

Research has shown that MRE-269 induces endothelium-independent vasodilation of rat extralobar pulmonary artery (EPA) . This application is significant for understanding the mechanisms of blood vessel relaxation and could have implications for the development of treatments for various cardiovascular diseases.

cAMP Pathway Investigation

MRE-269 and other IP receptor agonists, including epoprostenol, iloprost, treprostinil, and beraprost, have been observed to increase cAMP levels in human pulmonary artery smooth muscle cells (hPASMC) . This application is crucial for studying the cAMP signaling pathway, which plays a vital role in many biological processes, including cell proliferation, differentiation, and apoptosis.

Anti-Inflammatory and Allergy Research

The prostacyclin (PGI2) receptor (IP), which MRE-269 activates, is associated with blood pressure regulation, allergy, and inflammatory response . MRE-269’s selectivity for the IP receptor makes it a valuable tool for researching the role of this receptor in allergic and inflammatory diseases.

Drug Development and Selectivity

Structural studies of the IP receptor bound with MRE-269 have revealed key residues that determine the superior selectivity of MRE-269 over other drugs like treprostinil . This application is essential for the development of new drugs that target the IP receptor with reduced off-target activation and adverse effects.

Molecular Recognition Studies

MRE-269 has been used in cryo-electron microscopy (cryo-EM) studies to understand the molecular recognition and activation of the IP receptor . Insights from these studies can aid in the design of more effective and selective agonists for the IP receptor, potentially leading to better therapeutic agents.

Mechanism of Action

Target of Action

MRE-269, also known as ACT-333679, is an active metabolite of the drug Selexipag . It acts as a selective agonist of the prostacyclin (IP) receptor . The IP receptor plays a crucial role in vasodilation and inhibition of platelet aggregation .

Mode of Action

MRE-269 interacts with the IP receptor, leading to its activation . This interaction results in an increase in vasodilation in the pulmonary circulation and a decrease in elevated pressure in the blood vessels supplying blood to the lungs .

Biochemical Pathways

The activation of the IP receptor by MRE-269 leads to an increase in the levels of cyclic adenosine monophosphate (cAMP) in human pulmonary artery smooth muscle cells (hPASMC) . This increase in cAMP levels results in vasodilation, which is beneficial in conditions like pulmonary arterial hypertension (PAH) .

Pharmacokinetics

Selexipag, the prodrug of MRE-269, is rapidly absorbed and hydrolyzed in vivo to form MRE-269 . At steady state, the respective mean elimination half-life of Selexipag and MRE-269 was found to be between 0.8 and 2.5 hours .

Result of Action

The activation of the IP receptor by MRE-269 leads to significant relaxation of the pulmonary artery . This effect is only significant at high concentrations of above 10 μm . In addition, MRE-269 has been found to be more effective at stopping the growth of lung cells from people with chronic thromboembolic pulmonary hypertension (CTEPH) than it is in healthy lung cells .

Action Environment

The efficacy and stability of MRE-269 can be influenced by various environmental factors. For instance, the vasorelaxant effects of MRE-269 on rat small intralobar pulmonary artery (SIPA) and extralobar pulmonary artery (EPA) are the same, while other IP receptor agonists induce less vasodilation in SIPA than in EPA . This suggests that the anatomical location within the pulmonary system may influence the action of MRE-269.

Safety and Hazards

The compound may cause headache, nausea, abdominal pain, jaw pain, myalgia, and diarrhea . It should be stored in a sealed, dry place, under -20C .

properties

IUPAC Name

2-[4-[(5,6-diphenylpyrazin-2-yl)-propan-2-ylamino]butoxy]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29N3O3/c1-19(2)28(15-9-10-16-31-18-23(29)30)22-17-26-24(20-11-5-3-6-12-20)25(27-22)21-13-7-4-8-14-21/h3-8,11-14,17,19H,9-10,15-16,18H2,1-2H3,(H,29,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJQMKCBWYCWFPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CCCCOCC(=O)O)C1=CN=C(C(=N1)C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801153092
Record name 2-[4-[(5,6-Diphenyl-2-pyrazinyl)(1-methylethyl)amino]butoxy]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801153092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

419.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-((5,6-Diphenylpyrazin-2-yl)(isopropyl)amino)butoxy)acetic acid

CAS RN

475085-57-5
Record name 2-[4-[(5,6-Diphenyl-2-pyrazinyl)(1-methylethyl)amino]butoxy]acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=475085-57-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name ACT-333679
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0475085575
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-[4-[(5,6-Diphenyl-2-pyrazinyl)(1-methylethyl)amino]butoxy]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801153092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ACT-333679
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E9PC7N0DID
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

21.07 g of 2-{4-[N-(5,6-diphenylpyrazin-2-yl)-N-isopropylamino]butyloxy}acetic acid tert-butyl ester was dissolved in 200 ml of methanol and 60 ml of 1N sodium hydroxide solution was added. After the mixture was heated at reflux for 2 hours, the solvent was evaporated under reduced pressure and the residue was dissolved in water. After washing with diethyl ether, the aqueous layer was neutralized with 60 ml of 1N hydrochloric acid and then extracted with ethyl acetate. The extract was dried over anhydrous magnesium sulfate and the solvent was evaporated under reduced pressure, and then the residue was washed with diisopropyl ether to obtain 15.82 g of the desired compound.
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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